(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride
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Overview
Description
(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a bicyclic ring system with fluorine atoms, which can impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly those with fluorine atoms.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.
Industry: Its chemical properties can be exploited in the development of new materials with desirable characteristics, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s bicyclic structure and fluorine atoms may enhance its binding affinity and specificity, leading to more pronounced effects on the target pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with fluorine atoms, such as:
Methylammonium lead halide: Known for its applications in solar cells and other electronic devices.
Primers: Used as alternatives to explosive initiators in various applications.
Uniqueness
What sets (3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride apart is its specific combination of a bicyclic structure and fluorine atoms. This unique arrangement can result in distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H10ClF2NO2 |
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Molecular Weight |
213.61 g/mol |
IUPAC Name |
(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H9F2NO2.ClH/c8-7(9)2-3-1-4(7)10-5(3)6(11)12;/h3-5,10H,1-2H2,(H,11,12);1H/t3?,4?,5-;/m0./s1 |
InChI Key |
APJILLWEJPHKLI-KLOOUPEDSA-N |
Isomeric SMILES |
C1C2CC(C1N[C@@H]2C(=O)O)(F)F.Cl |
Canonical SMILES |
C1C2CC(C1NC2C(=O)O)(F)F.Cl |
Origin of Product |
United States |
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